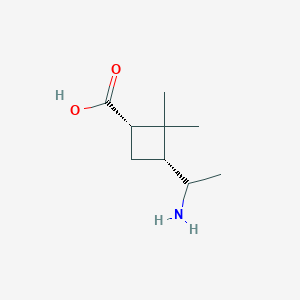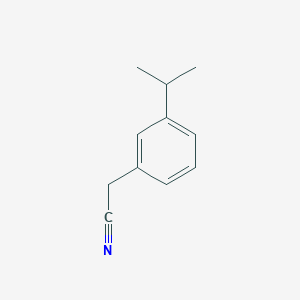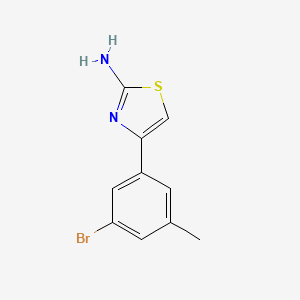![molecular formula C9H10N4O2 B13624538 1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core structure
準備方法
The synthesis of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid typically involves the formation of the bipyrazole core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones, cyclization reactions can form the bipyrazole core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipyrazole core allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism by which 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
類似化合物との比較
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde: A compound with a similar core structure but different substituents.
The uniqueness of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications.
特性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-(1-ethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(4-10-13)7-3-8(9(14)15)12-11-7/h3-5H,2H2,1H3,(H,11,12)(H,14,15) |
InChIキー |
WCHDQZDHQRFRCW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















